2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile
Description
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Properties
IUPAC Name |
2-(difluoromethoxy)-6-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO2/c10-8(11)16-6-2-1-3-7(5(6)4-15)17-9(12,13)14/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGSBPNMVGRQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)C#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Disubstituted Fluorinated Benzonitriles
Introduction
In the landscape of modern chemical synthesis and drug discovery, fluorinated organic compounds have garnered significant attention.[1] The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and biological properties.[2] Among these, 2,6-disubstituted fluorinated benzonitriles, particularly 2,6-difluorobenzonitrile, have emerged as versatile and highly valuable building blocks.[1][3] This technical guide provides a comprehensive overview of the synthesis, core properties, and diverse applications of this important class of compounds, tailored for researchers, scientists, and professionals in drug development and materials science.
The presence of two fluorine atoms at the ortho positions of the benzonitrile core imparts a unique reactivity profile.[1] This substitution pattern influences electron distribution, enhances metabolic stability, and can improve receptor binding affinity in bioactive molecules.[1][2] Consequently, 2,6-difluorobenzonitrile and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[3][4]
Synthesis Strategies: Pathways to 2,6-Difluorobenzonitrile
The efficient synthesis of 2,6-difluorobenzonitrile is crucial for its widespread application. Several synthetic routes have been developed, with the choice of method often depending on the desired scale, purity requirements, and available starting materials.
Halogen Exchange (Halex) Reaction
One of the most common and industrially relevant methods for synthesizing 2,6-difluorobenzonitrile is through a halogen exchange reaction.[5][6] This typically involves the treatment of 2,6-dichlorobenzonitrile with a fluorinating agent, such as potassium fluoride (KF).[5][6]
A key consideration in this process is the choice of solvent. High-boiling polar aprotic solvents like sulfolane or N-methyl-2-pyrrolidone are often employed to facilitate the reaction at elevated temperatures.[5][7] The use of a phase transfer catalyst can also enhance the reaction rate and yield.[8]
Experimental Protocol: Halogen Exchange Synthesis of 2,6-Difluorobenzonitrile [9]
-
Reaction Setup: In a dry reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add 2,6-dichlorobenzonitrile and sulfolane.
-
Addition of Fluorinating Agent: Gradually add anhydrous potassium fluoride to the stirred mixture.
-
Catalyst Addition (Optional): Introduce a phase transfer catalyst, such as a quaternary ammonium salt.
-
Heating: Heat the reaction mixture to the optimal temperature (typically between 170-230°C) and maintain for a specified duration (e.g., 3-5 hours).[9]
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove inorganic salts. The product is then isolated from the solvent, often through distillation or extraction, and may be further purified by recrystallization or chromatography.
Ammoxidation of 2,6-Difluorotoluene
An alternative industrial route involves the ammoxidation of 2,6-difluorotoluene.[10] This process utilizes a catalyst, such as a mixture of vanadium and molybdenum oxides, in the presence of ammonia and oxygen to convert the methyl group directly to a nitrile.[10]
Cyanation of 2,6-Difluorobromobenzene
For laboratory-scale synthesis, the cyanation of 2,6-difluorobromobenzene offers a viable pathway.[11] This reaction can be achieved using various cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst.[11] This method is advantageous due to the use of a less toxic cyanide source.[11]
Physicochemical Properties
The physical and chemical characteristics of 2,6-disubstituted fluorinated benzonitriles are fundamental to their utility. The parent compound, 2,6-difluorobenzonitrile, serves as a representative example.
| Property | Value | Reference |
| Molecular Formula | C₇H₃F₂N | [4] |
| Molecular Weight | 139.10 g/mol | [12] |
| Appearance | White to light yellow solid or liquid | [4] |
| Melting Point | 25-28 °C | [5][13] |
| Boiling Point | 197-198 °C | [5] |
| Density | 1.246 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.4875 | [6][14] |
| CAS Number | 1897-52-5 | [4] |
The presence of the two ortho-fluorine atoms significantly influences the electronic properties of the benzonitrile ring, enhancing its electrophilicity. This heightened reactivity is a key factor in its utility as a synthetic intermediate.[4]
Reactivity and C-F Bond Activation
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation a significant challenge.[15] However, under specific conditions, the C-F bonds in 2,6-difluorobenzonitrile can undergo transformation.
Research has shown that zerovalent nickel complexes can facilitate the cleavage of the C-CN bond in 2,6-difluorobenzonitrile.[16] The stability of the resulting C-C bond activation products is strongly influenced by the number of ortho-fluorine substituents.[16] This reactivity opens avenues for novel synthetic transformations.
Furthermore, photocatalytic methods are emerging as a powerful tool for C-F bond activation under mild conditions.[15][17] These approaches often involve the generation of radical intermediates that can facilitate the cleavage of the robust C-F bond.[15]
Applications in Drug Discovery and Agrochemicals
The unique properties of 2,6-disubstituted fluorinated benzonitriles make them invaluable in the development of new therapeutic agents and crop protection solutions.[4]
Pharmaceutical Intermediates
2,6-Difluorobenzonitrile is a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs.[4] The difluorobenzonitrile moiety can serve as a key pharmacophore, contributing to the overall efficacy and pharmacokinetic profile of the final drug candidate.[1] Its incorporation can lead to compounds with improved metabolic stability and enhanced binding to biological targets.[1][2]
Agrochemicals
In the agrochemical industry, 2,6-difluorobenzonitrile is a key building block for a class of insecticides known as benzoylureas.[10] These compounds act as insect growth regulators by inhibiting chitin synthesis, a process essential for the formation of the insect exoskeleton.[10] This mode of action provides a degree of selectivity, with lower toxicity to vertebrates.[10] The synthesis of these insecticides often involves the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide, followed by condensation with a substituted isocyanate.[10]
Applications in Materials Science
The utility of 2,6-disubstituted fluorinated benzonitriles extends beyond the life sciences into the realm of materials science.
Polymer Synthesis
These compounds serve as monomers or additives in the synthesis of specialty polymers and resins.[3][4] For instance, 2,6-difluorobenzonitrile has been used in the synthesis of poly(cyanoaryl ethers) and phenolphthalein-modified polyarylene ether nitrile copolymers.[6][14] The incorporation of the fluorinated benzonitrile unit can enhance the thermal, mechanical, and chemical properties of the resulting polymers.[3]
Organic Electronics
In the field of organic electronics, derivatives of 2,6-difluorobenzonitrile have been investigated for their potential use in organic light-emitting diodes (OLEDs). For example, nucleophilic substitution on 2,6-difluoro-3-(pyridin-2-yl)benzonitrile has led to the synthesis of cyclometalated Iridium(III) complexes that exhibit blue emission and good photoluminescence quantum yields, making them attractive as phosphorescent dopants in solution-processable OLEDs.[18]
Conclusion
2,6-Disubstituted fluorinated benzonitriles, with 2,6-difluorobenzonitrile as the archetypal example, represent a class of compounds with significant and diverse applications. Their unique structural and electronic properties, stemming from the ortho-difluoro substitution pattern, make them highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of their synthesis, reactivity, and physicochemical characteristics is essential for leveraging their full potential in research and development across various scientific disciplines. As synthetic methodologies continue to advance, particularly in the area of C-F bond activation, the scope of applications for these versatile building blocks is poised to expand even further.
References
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2,6-Difluorobenzonitrile | CAS#:1897-52-5 | Chemsrc. (2025, August 21). (URL: [Link])
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Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. (2023, July 21). ACS Publications. (URL: [Link])
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2,6-Difluorobenzonitrile Supplier | 1897-52-5 | Your Reliable Distributor Riverland Trading. (URL: [Link])
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2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem. (URL: [Link])
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Tao, Q. (2000). Synthesis of 2,6-Difluorobenzonitrile. Semantic Scholar. (URL: [Link])
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Benzonitrile, 2,6-difluoro- - NIST WebBook. (URL: [Link])
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Kozhevnikov, V. N., Dahms, K., & Bryce, M. R. (2011). Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile leading to soluble blue-emitting cyclometalated Ir(III) complexes. The Journal of Organic Chemistry, 76(12), 5143–5148. (URL: [Link])
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Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. (2024, November 20). (URL: [Link])
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The crystal structure of N,N′-carbonylbis(2,6-difluorobenzamide), C15H8F4N2O3. (2024, April 1). (URL: [Link])
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C-F bond activation of fluoroarenes | Download Table. (URL: [Link])
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Köster, J. M., Häussinger, D., & Tiefenbacher, K. (2019). Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container. Frontiers in Chemistry, 6, 639. (URL: [Link])
- US Patent for Synthesis of 2,6-disubstituted benzonitriles. (URL: )
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2,6-Disubstituted benzothiazoles, analogues of the aromatic core of D-luciferin: synthesis and evaluation of the affinity for Photinus pyralis luciferase - Arkivoc. (URL: [Link])
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Evaluation of the biological activity of novel monocationic fluoroaryl | DDDT. (2014, July 17). (URL: [Link])
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Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (2021, November 22). (URL: [Link])
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The Journal of Organic Chemistry Ahead of Print - ACS Publications. (2026, February 13). (URL: [Link])
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The Biological Activities and Synthesis of 2,6- Disubstituted Piperidinols | Bentham Science. (URL: [Link])
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Synthesis and biological activity of 2,6- and 2,7-disubstituted anthraquinones. (2025, August 6). (URL: [Link])
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Materials applications of organofluorine compounds | Request PDF. (2025, September 13). (URL: [Link])
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A Prospective Technical Guide to 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile: Synthesis, Properties, and Potential Applications
An exhaustive search for a dedicated PubChem Compound ID (CID) for "2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile" did not yield a specific entry for this molecule. This suggests that the compound may be a novel chemical entity, not yet synthesized, or not widely reported in public chemical databases. The following technical guide has been constructed by leveraging established principles of medicinal and synthetic chemistry, drawing upon data from structurally related analogs to provide a prospective analysis for researchers and drug development professionals interested in this unique fluorinated benzonitrile.
Introduction: The Strategic Value of Combined Fluorination
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (-CF3) and difluoromethoxy (-OCF2H) groups, in particular, are prized for their ability to modulate key pharmacological properties. The -CF3 group is a strong electron-withdrawing group that can enhance metabolic stability and binding affinity, while the -OCF2H group offers a unique blend of properties, including the ability to act as a hydrogen bond donor, which can be advantageous for target engagement.[1][2]
This guide focuses on the novel compound 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile, a molecule that combines these two powerful fluoroalkyl groups on a benzonitrile scaffold. The benzonitrile core itself is a versatile building block in pharmaceutical development. This unique combination of moieties suggests potential for creating new chemical entities with fine-tuned lipophilicity, enhanced metabolic stability, and novel intermolecular interactions.
Predicted Physicochemical Properties
While experimental data for the target compound is not available, we can predict its key physicochemical properties by drawing comparisons with structurally similar molecules.
| Property | Predicted Value | Rationale / Comparative Compounds |
| Molecular Formula | C9H4F5NO | Based on the chemical structure |
| Molecular Weight | 253.13 g/mol | Calculated from the molecular formula |
| XLogP3 | ~3.5 - 4.0 | The trifluoromethoxy group significantly increases lipophilicity compared to a methoxy group. The difluoromethoxy group also contributes to increased lipophilicity. |
| Hydrogen Bond Donors | 1 | The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor.[1] |
| Hydrogen Bond Acceptors | 2 | The nitrogen of the nitrile group and the oxygen of the trifluoromethoxy group. |
| Boiling Point | >200 °C | Fluorinated aromatic compounds tend to have elevated boiling points. For example, 2,6-Difluorobenzonitrile has a boiling point of 197-198 °C. |
Proposed Synthesis Strategy
A plausible synthetic route to 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile would likely involve a multi-step process starting from a readily available substituted phenol. The following is a proposed, logical workflow for the synthesis of this novel compound.
Caption: Proposed synthetic workflow for 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile.
Detailed Experimental Protocol (Proposed)
Step 1: Trifluoromethylation of 2-Hydroxy-6-nitrobenzonitrile
-
To a solution of 2-hydroxy-6-nitrobenzonitrile in a suitable aprotic solvent (e.g., DMF), add a trifluoromethylating agent such as trifluoromethyl triflate or a Ruppert-Prakash reagent precursor.
-
The reaction may require a suitable base to deprotonate the phenol.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the resulting 2-(trifluoromethoxy)-6-nitrobenzonitrile by column chromatography.
Step 2: Reduction of the Nitro Group
-
Dissolve the 2-(trifluoromethoxy)-6-nitrobenzonitrile in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.
-
Alternatively, a chemical reducing agent like tin(II) chloride can be used.
-
Monitor the reaction until completion.
-
Filter off the catalyst (if applicable) and concentrate the solvent to yield 2-amino-6-(trifluoromethoxy)benzonitrile.
Step 3: Sandmeyer Reaction to Introduce the Hydroxyl Group
-
Dissolve the 2-amino-6-(trifluoromethoxy)benzonitrile in an acidic aqueous solution (e.g., H2SO4).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Carefully add the diazonium salt solution to a hot aqueous solution of copper(II) sulfate to introduce the hydroxyl group.
-
Extract the resulting 2-hydroxy-6-(trifluoromethoxy)benzonitrile and purify.
Step 4: O-Difluoromethylation
-
A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols.[1]
-
Dissolve the 2-hydroxy-6-(trifluoromethoxy)benzonitrile in a polar aprotic solvent like DMF or acetonitrile.
-
Add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol.
-
Introduce a difluoromethylating agent such as chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate.
-
Heat the reaction mixture in a sealed vessel to effect the difluoromethylation.
-
After completion, perform an aqueous workup and extract the final product, 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile.
-
Purify the final compound by column chromatography or recrystallization.
Anticipated Spectroscopic Characterization
The successful synthesis of 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile would be confirmed by a combination of spectroscopic techniques:
-
¹H NMR: A characteristic triplet in the downfield region corresponding to the proton of the -OCF₂H group. The aromatic protons would appear as a complex multiplet.
-
¹⁹F NMR: Two distinct signals would be expected: a doublet for the -OCF₂H group (coupled to the proton) and a singlet for the -OCF₃ group.
-
¹³C NMR: The spectrum would show distinct signals for the nitrile carbon, the aromatic carbons, and the carbons of the two fluoroalkoxy groups. The carbons attached to fluorine will show characteristic C-F coupling.
-
IR Spectroscopy: A strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. C-F and C-O stretching bands would also be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would be observed.
Potential Applications in Drug Discovery and Materials Science
The unique electronic properties and stability of fluorinated aromatic compounds make them valuable in both pharmaceutical and materials science research.[3]
-
Medicinal Chemistry: The introduction of both -OCF₂H and -OCF₃ groups can significantly enhance metabolic stability by blocking potential sites of oxidation.[3] The trifluoromethyl group's lipophilicity can improve a drug candidate's ability to cross cell membranes.[3] The difluoromethoxy group's ability to act as a hydrogen bond donor could be exploited to gain additional binding interactions with a biological target.[1] This compound could serve as a key intermediate in the synthesis of novel anti-inflammatory or antiviral drugs.[3]
-
Materials Science: Fluorinated benzonitriles are used in the creation of advanced materials with improved thermal stability and chemical resistance, which could be beneficial for specialized coatings and composites.[3]
Safety and Handling
While specific toxicity data for 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile is not available, related compounds such as 2-Fluoro-6-(trifluoromethyl)benzonitrile are classified with the following hazards:
-
Harmful if swallowed [Warning Acute toxicity, oral][4]
-
Harmful in contact with skin [Warning Acute toxicity, dermal][4]
-
Causes skin irritation [Warning Skin corrosion/irritation][4]
-
Causes serious eye irritation [Warning Serious eye damage/eye irritation][4]
-
Harmful if inhaled [Warning Acute toxicity, inhalation][4]
It is therefore prudent to handle 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion
2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile represents a promising, albeit currently theoretical, molecular scaffold. Its unique combination of two distinct fluoroalkoxy groups on a benzonitrile core presents intriguing possibilities for the development of new pharmaceuticals and advanced materials. The synthetic pathway proposed herein is based on established, robust chemical transformations and should provide a solid foundation for any research group wishing to explore the synthesis and properties of this novel compound. Further research is warranted to synthesize this molecule and evaluate its physicochemical and biological properties.
References
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CompTox Chemicals Dashboard. 2-Fluoro-6-methoxybenzonitrile Properties. [Link]
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PubChem. 2,3-Difluoro-6-methoxybenzonitrile. [Link]
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PubChem. 2-Fluoro-6-(trifluoromethyl)benzonitrile. [Link]
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PubChem. 2-Fluoro-6-methoxybenzonitrile. [Link]
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Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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PubChemLite. 2-fluoro-6-(trifluoromethoxy)benzonitrile (C8H3F4NO). [Link]
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ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Benzonitriles via Nucleophilic Aromatic Substitution
Abstract
Fluorinated benzonitriles are pivotal structural motifs in modern medicinal chemistry and materials science, imparting unique physicochemical properties that can enhance biological activity, metabolic stability, and material performance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of fluorinated benzonitriles utilizing the robust and versatile nucleophilic aromatic substitution (SNAr) reaction. We delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of Fluorinated Benzonitriles
The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary drug discovery.[2][3] The unique properties of the fluorine atom, such as its high electronegativity and small size, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Benzonitrile scaffolds, on the other hand, are prevalent in numerous pharmaceuticals and agrochemicals.[4][5] The combination of these two features in fluorinated benzonitriles has led to their emergence as highly sought-after intermediates in the synthesis of a wide array of bioactive compounds.[1][6]
Nucleophilic aromatic substitution (SNAr) stands out as a powerful and widely employed method for the formation of C-F bonds on activated aromatic rings.[7][8] This methodology is particularly effective for synthesizing fluorinated benzonitriles from readily available chlorinated or nitrated precursors.
The SNAr Mechanism for Fluorination
The SNAr reaction for fluorination proceeds via a two-step addition-elimination mechanism.[9][10] The presence of a strong electron-withdrawing group, such as a nitrile (-CN), positioned ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[8][11]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile, in this case, a fluoride ion (F⁻), on the carbon atom bearing the leaving group (e.g., chlorine). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][12] The negative charge of this complex is delocalized onto the electron-withdrawing nitrile group, which is essential for its stabilization.[8]
-
Elimination: In the second step, the aromaticity of the ring is restored by the elimination of the leaving group.[9][11] In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack.[8][12] Consequently, the highly electronegative fluorine atom is an excellent leaving group in this context, contrary to what is observed in SN2 reactions.[11][12]
// Reactants
Reactants [label=<
Activated Aryl Halide
Fluoride [label="F⁻"];
// Meisenheimer Complex
Meisenheimer [label=<
Meisenheimer Complex
(Resonance Stabilized)
// Product
Product [label=<
Fluorinated Benzonitrile
LeavingGroup [label="Cl⁻"];
// Edges Reactants -> Meisenheimer [label=" + F⁻ (Addition)\nRate-Determining Step", fontcolor="#4285F4"]; Meisenheimer -> Product [label=" - Cl⁻ (Elimination)\nFast", fontcolor="#34A853"]; Product -> LeavingGroup [style=invis]; } } Caption: The addition-elimination mechanism of SNAr for fluorination.
Experimental Protocol: Synthesis of 2,6-Difluorobenzonitrile from 2,6-Dichlorobenzonitrile
This protocol details a representative procedure for the synthesis of 2,6-difluorobenzonitrile, a valuable building block, via a halogen exchange (Halex) SNAr reaction.
Materials and Equipment
| Reagents | Equipment |
| 2,6-Dichlorobenzonitrile | Round-bottom flask (oven-dried) |
| Anhydrous Potassium Fluoride (spray-dried) | Reflux condenser (oven-dried) |
| Tetrabutylammonium Chloride (TBAC) | Magnetic stirrer and stir bar |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Heating mantle with temperature controller |
| Toluene | Inert gas supply (Nitrogen or Argon) |
| Deionized Water | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard laboratory glassware |
| Silica Gel for column chromatography | Thin-Layer Chromatography (TLC) plates and chamber |
| Hexanes/Ethyl Acetate solvent system | UV lamp for TLC visualization |
Safety Precautions:
-
Anhydrous Fluoride Salts: Handle anhydrous potassium fluoride in a well-ventilated fume hood.[13] Avoid inhalation of dust and contact with skin and eyes. It is hygroscopic and should be stored in a desiccator.
-
Anhydrous Hydrogen Fluoride (HF): Although not used directly, be aware that side reactions or improper handling of fluoride salts in the presence of acid can generate HF, which is extremely toxic and corrosive.[14][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[16] Have a calcium gluconate gel readily available as a first-aid measure for skin contact with HF.[14][16]
-
Solvents: Toluene and DMSO are flammable and can cause skin irritation. Handle them in a fume hood.
Reaction Setup and Procedure
-
Preparation of the Fluorinating Agent: Anhydrous potassium fluoride is crucial for the success of the reaction. Commercially available spray-dried potassium fluoride is recommended.[17][18] If not available, it can be prepared by drying potassium fluoride under high vacuum at elevated temperatures.[19][20]
-
Reaction Assembly: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Charging the Flask: To the flask, add 2,6-dichlorobenzonitrile (1.0 eq), anhydrous potassium fluoride (2.5 eq), and tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst (0.1 eq).[21]
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask via a syringe.
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[12]
-
Work-up and Purification
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with toluene (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate solvent system to yield the pure 2,6-difluorobenzonitrile.[9]
Quantitative Data Summary
| Parameter | Value |
| Substrate | 2,6-Dichlorobenzonitrile |
| Fluorinating Agent | Anhydrous Potassium Fluoride (spray-dried) |
| Phase-Transfer Catalyst | Tetrabutylammonium Chloride (TBAC) |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Molar Ratio (Substrate:KF:TBAC) | 1 : 2.5 : 0.1 |
| Reaction Temperature | 150-160 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-85% (post-purification) |
Experimental Workflow Diagram
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | - Inadequate drying of potassium fluoride.- Insufficient reaction temperature or time.- Poor quality of solvent or reagents. | - Ensure KF is rigorously dried before use.[22] Consider using spray-dried KF.[17]- Gradually increase the reaction temperature and/or extend the reaction time.[12]- Use freshly opened or properly stored anhydrous solvents and high-purity reagents. |
| Formation of Side Products | - Reaction with residual water leading to hydrolysis.- Competing side reactions at high temperatures. | - Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.[12]- Consider lowering the reaction temperature and accepting a longer reaction time to minimize decomposition.[7] |
| Difficult Purification | - Incomplete removal of DMSO during work-up.- Co-elution of impurities with the product. | - Perform multiple aqueous washes during the extraction to thoroughly remove DMSO.[9]- Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
| Inconsistent Results | - Variability in the activity of the phase-transfer catalyst.- Inconsistent heating of the reaction mixture. | - Use a consistent source and batch of the phase-transfer catalyst.[23]- Ensure uniform heating and stirring of the reaction mixture. |
Conclusion
Nucleophilic aromatic substitution provides a reliable and scalable method for the synthesis of fluorinated benzonitriles. The success of this reaction hinges on the careful control of reaction parameters, particularly the use of anhydrous conditions and appropriate temperatures. The protocol and insights provided in this application note serve as a robust starting point for researchers to successfully implement and adapt this important transformation in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
- Chris Schaller.
- Dakenchem. The Role of Trifluoromethyl Benzonitrile in Drug Synthesis.
- UCLA. Illustrated Glossary of Organic Chemistry - SNAr mechanism.
- BenchChem.
- MDPI. (2021).
- Koura Global. hydrogen fluoride (anhydrous).
- ACS Publications.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Google Patents. Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds.
- Google Patents.
- Honeywell. (2020).
- ACS Publications. (2025).
- ACS Publications. (2014).
- AK Scientific. 7789-23-3 Potassium fluoride, anhydrous, spray dried.
- Sigma-Aldrich.
- OSHA. Fluoride (F- & HF)
- Google Patents.
- ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
- Sigma-Aldrich. Potassium fluoride 99 , spray-dried 7789-23-3.
- OperaChem. (2023).
- In Vitro ADMET Laboratories. Fluorine in drug discovery: Role, design and case studies.
- ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry.
- Google Patents.
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- 5. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
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- 19. JP2995484B2 - Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds - Google Patents [patents.google.com]
- 20. CN1296277C - Preparation method of potassium fluoride - Google Patents [patents.google.com]
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Cross-coupling reactions involving 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile
Application Notes & Protocols: Cross-Coupling Reactions of Fluorinated Benzonitriles
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Senior Application Scientist Note:
The following guide addresses the synthetic challenges and opportunities presented by highly fluorinated, sterically demanding benzonitrile derivatives in palladium-catalyzed cross-coupling reactions. The specific substrate, 2-difluoromethoxy-6-(trifluoromethoxy)benzonitrile, lacks a canonical leaving group for such transformations. Therefore, this document will focus on a representative analogue, 4-Bromo-2-difluoromethoxy-6-(trifluoromethoxy)benzonitrile , to provide actionable protocols and insights. The principles discussed herein are broadly applicable to other similarly substituted aryl halides. The extreme steric hindrance from the ortho-substituents and the electron-withdrawing nature of the fluoroalkoxy groups necessitate specialized catalytic systems, which will be the core focus of this guide.
Introduction: The Challenge of Sterically Encumbered, Electron-Poor Substrates
Fluorinated organic molecules are of paramount importance in modern drug discovery. The incorporation of difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of complex derivatives from building blocks like 4-Bromo-2-difluoromethoxy-6-(trifluoromethoxy)benzonitrile presents a significant synthetic hurdle.
The primary challenges are twofold:
-
Steric Hindrance: The two bulky ortho-substituents flanking the nitrile group impede the approach of the palladium catalyst to the C-Br bond, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[1][2]
-
Electronic Effects: The potent electron-withdrawing nature of the -OCHF₂ and -OCF₃ groups makes the aryl bromide electron-deficient. While this can facilitate oxidative addition, it may complicate subsequent steps in the catalytic cycle.
Overcoming these challenges requires a carefully selected catalyst system, typically involving a palladium source and a specialized, bulky, and electron-rich phosphine ligand.[3][4] This guide provides starting-point protocols for three key C-C and C-N bond-forming reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[5][6][7] For our challenging substrate, the key to success lies in using a catalytic system that promotes the difficult oxidative addition and subsequent reductive elimination steps.[3][8]
Mechanistic Rationale & Catalyst Selection
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7][9] For sterically hindered substrates, the oxidative addition of the aryl bromide to the Pd(0) complex is often rate-limiting.[1] To overcome this, bulky, electron-rich monophosphine ligands from the Buchwald biarylphosphine family, such as SPhos or XPhos, are highly effective.[3][4] These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species, which is sterically less encumbered and more readily undergoes oxidative addition.[3] A strong inorganic base like potassium phosphate (K₃PO₄) is often used to facilitate the transmetalation step.[8]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Note: This is a starting point protocol. Optimization of temperature, base, and catalyst loading may be required.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-difluoromethoxy-6-(trifluoromethoxy)benzonitrile (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 6.0 mol%).
-
Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen (3 cycles). Add degassed 1,4-dioxane and water (e.g., a 10:1 ratio) via syringe to achieve a substrate concentration of ~0.1 M.
-
Reaction: Place the vial in a preheated heating block or oil bath at 80-100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Substrate | 4-Bromo-...-benzonitrile (1.0 eq) | The electrophile in the coupling reaction. |
| Nucleophile | Arylboronic Acid (1.5 eq) | Excess ensures complete consumption of the limiting aryl bromide. |
| Pd Source | Pd₂(dba)₃ (2.5 mol%) | A common, reliable Pd(0) source.[10] |
| Ligand | SPhos or XPhos (6.0 mol%) | Bulky, electron-rich ligand to overcome steric hindrance.[3] |
| Base | K₃PO₄ (3.0 eq) | Effective base for transmetalation, compatible with many functional groups.[8] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Biphasic system aids in dissolving both organic and inorganic reagents.[8] |
| Temperature | 80–100 °C | Provides thermal energy to overcome activation barriers. |
| Expected Yield | 60–90% | Based on couplings of similar sterically hindered aryl halides. |
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[11][12][13] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[14]
Mechanistic Rationale & Catalyst Selection
The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15][16] Given the steric hindrance of the substrate, the oxidative addition remains a critical step. The choice of base is crucial; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine-palladium complex, facilitating the reductive elimination step.[17] Once again, bulky biarylphosphine ligands are essential. Ligands such as RuPhos or BrettPhos are often excellent choices for coupling with primary and secondary amines, respectively.[17]
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Note: This reaction is highly sensitive to air and moisture. All reagents and solvents must be anhydrous and the reaction must be performed under a strict inert atmosphere.
-
Reaction Setup: In a glovebox, add 4-Bromo-2-difluoromethoxy-6-(trifluoromethoxy)benzonitrile (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add anhydrous, degassed toluene (~0.1 M concentration). Finally, add the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 100 °C. Stir for 12-24 hours.[17]
-
Monitoring: Follow the reaction's progress by LC-MS or GC-MS analysis of a quenched aliquot.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[17] Dilute with ethyl acetate, separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Substrate | 4-Bromo-...-benzonitrile (1.0 eq) | The electrophile in the amination. |
| Nucleophile | Primary/Secondary Amine (1.2 eq) | Slight excess to drive the reaction to completion. Purity is critical.[18] |
| Pd Source | RuPhos Pd G3 (2 mol%) | A modern, air-stable precatalyst that efficiently generates the active Pd(0) species.[17] |
| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base essential for amine deprotonation.[17] |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-protic solvents are required. |
| Temperature | 100 °C | Standard temperature for these transformations. |
| Expected Yield | 50–85% | Yields can be highly dependent on the nature of the amine coupling partner. |
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting an aryl halide with a terminal alkyne.[19][20][21] This reaction typically uses a dual catalytic system of palladium and a copper(I) co-catalyst.[19][22]
Mechanistic Rationale & Catalyst Selection
The mechanism involves two interconnected catalytic cycles.[19][21] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I) acetylide intermediate, and then reductive elimination. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and a base.[19] For sterically hindered substrates, copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[20][23] In such cases, a palladium catalyst with a bulky, electron-rich ligand (like P(t-Bu)₃ or XPhos) and a strong organic base (like diisopropylethylamine, DIPEA) is employed.
Visualization: Copper-Free Sonogashira Cycle
Caption: General catalytic cycle for the Copper-Free Sonogashira reaction.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-2-difluoromethoxy-6-(trifluoromethoxy)benzonitrile (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(PPh₃)₂, 2.5 mol%).
-
Inert Atmosphere: Seal the flask and subject it to several cycles of evacuation and backfilling with an inert gas (argon or nitrogen).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.5 equiv.) and an amine base (e.g., triethylamine or DIPEA, 3.0 equiv.) via syringe. If using a copper co-catalyst, add CuI (5-10 mol%) at this stage. For this challenging substrate, a copper-free approach is recommended as a starting point.[24]
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C for 6-24 hours. The optimal temperature will depend on substrate reactivity.[25]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium salts. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Substrate | 4-Bromo-...-benzonitrile (1.0 eq) | The electrophilic partner. |
| Nucleophile | Terminal Alkyne (1.5 eq) | Excess nucleophile ensures efficient coupling. |
| Pd Source | Pd(PPh₃)₄ (5 mol%) | A classic, reliable Pd(0) catalyst for Sonogashira reactions. |
| Ligand | PPh₃ (from catalyst) | For more challenging cases, consider Pd(OAc)₂ with a bulky ligand like XPhos. |
| Base | Triethylamine or DIPEA (3.0 eq) | Acts as both the base and often as a solvent. |
| Solvent | THF or DMF (anhydrous) | Aprotic polar solvents facilitate the reaction. |
| Temperature | 50–70 °C | Mild heating is often sufficient to drive the reaction. |
| Expected Yield | 55–80% | Yields are sensitive to alkyne steric and electronic properties. |
General Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; impure reagents; insufficient inert atmosphere. | Verify reagent purity (especially amines).[18] Ensure rigorous degassing of solvents. Use a modern, air-stable precatalyst (e.g., a G3 or G4 palladacycle).[17][26] |
| Starting Material Recovered | Oxidative addition is too slow; insufficient temperature. | Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to RuPhos). Increase the reaction temperature in 10-20 °C increments. |
| Hydrodehalogenation | The aryl halide is reduced instead of coupled. | This can be problematic with very active catalysts and electron-rich substrates.[4] Try a slightly less active ligand or lower the temperature. Ensure the reaction is free of potential hydrogen sources. |
| Homocoupling | Dimerization of the boronic acid (Suzuki) or alkyne (Sonogashira). | For Suzuki, ensure a good inert atmosphere as oxygen can promote this side reaction.[6] For Sonogashira, use copper-free conditions or lower the reaction temperature. |
References
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]
-
ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
eFan's Blog. Suzuki-Miyaura Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ACS Catalysis. Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. Available from: [Link]
-
Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. Available from: [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available from: [Link]
-
NIH National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
-
NIH National Center for Biotechnology Information. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available from: [Link]
-
PubMed. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Available from: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]
-
Royal Society of Chemistry. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Available from: [Link]
-
Organic Chemistry Portal. Subsituted arene synthesis by alkynylation. Available from: [Link]
-
ACS Publications. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Available from: [Link]
-
ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Available from: [Link]
-
NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
NIH National Center for Biotechnology Information. Combined Experimental and Computational Mechanistic Investigation of the Palladium Catalyzed Decarboxylative Cross-Coupling of. Available from: [Link]
-
Wiley Online Library. Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot Two-Step Catalysis. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
Harvard University. The Suzuki Reaction - Chem 115 Myers. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
University of Oxford. (18)F-Labeling of Aryl-SCF3, -OCF3 and -OCHF2 with [(18)F]Fluoride. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Royal Society of Chemistry. New synthetic approaches toward OCF3-containing compounds. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Stability of 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile
Welcome to the technical support center for 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals. While specific stability data for this compound is not extensively published, this document provides a comprehensive analysis based on the known reactivity of its constituent functional groups under basic conditions. By understanding the behavior of the benzonitrile, difluoromethoxy, and trifluoromethoxy moieties, you can anticipate potential stability issues, troubleshoot experiments, and design robust reaction protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile under basic conditions?
The most probable reaction pathway under basic conditions is the hydrolysis of the nitrile (-CN) group.[1][2][3][4] This reaction proceeds in a stepwise manner, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylate salt under harsher conditions (e.g., higher temperatures, extended reaction times).[2][3][5] Given the ortho-substitution pattern of the molecule, steric hindrance from the adjacent difluoromethoxy and trifluoromethoxy groups might slow the rate of hydrolysis compared to an unsubstituted benzonitrile.
The mechanism for base-catalyzed nitrile hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[1][2] This is followed by a series of proton transfers to form the amide, which can then undergo further base-catalyzed hydrolysis.
Caption: Base-catalyzed hydrolysis of an aryl nitrile.
Q2: How stable is the difluoromethoxy (-OCHF₂) group on the aromatic ring in the presence of a base?
The difluoromethoxy group is generally considered to be moderately stable under basic conditions. It is an electron-withdrawing group, which can influence the reactivity of the aromatic ring.[6][7] While more stable than a non-fluorinated ether, it is not as robust as the trifluoromethoxy group. Under forcing basic conditions, cleavage of the C-O bond could potentially occur, though this would likely require more vigorous conditions than nitrile hydrolysis. The -OCHF₂ group is noted for its ability to act as a lipophilic hydrogen bond donor, a property that can be valuable in medicinal chemistry.[8]
Q3: What is the expected stability of the trifluoromethoxy (-OCF₃) group under basic conditions?
The trifluoromethoxy group is known for its exceptional stability under a wide range of reaction conditions, including basic media.[9][10] The carbon-fluorine bonds are extremely strong, and the group as a whole is highly resistant to metabolic and chemical degradation.[10][11] It is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but is itself very unlikely to be cleaved under typical basic reaction conditions.[12] Therefore, degradation of the -OCF₃ group is not a primary concern during routine experiments.
Troubleshooting Guide
Scenario 1: My reaction is showing unexpected byproducts when using a base. What are the likely culprits?
If you are observing byproducts in your reaction mixture containing 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile and a base, the most probable impurities are the hydrolysis products of the nitrile group.
Primary Suspects:
-
2-Difluoromethoxy-6-(trifluoromethoxy)benzamide: This is the initial hydrolysis product. If your reaction conditions are mild (e.g., shorter reaction time, lower temperature), this may be the major byproduct.
-
2-Difluoromethoxy-6-(trifluoromethoxy)benzoic acid (as its salt): This is the product of complete hydrolysis. Harsher conditions will favor the formation of the carboxylic acid.[3]
Analytical Approach:
-
LC-MS: Use Liquid Chromatography-Mass Spectrometry to identify the masses of the parent compound and any new peaks. The benzamide will have a mass increase of 18 amu (addition of H₂O), and the benzoic acid will have a mass increase of 19 amu (addition of H₂O and loss of NH₃, then addition of H⁺ in the mass spectrometer).
-
NMR: ¹H and ¹³C NMR can confirm the structural changes. The appearance of broad N-H peaks in the ¹H NMR spectrum would suggest amide formation.
Scenario 2: How can I experimentally determine the stability of my compound under my specific reaction conditions?
A simple time-course stability study can provide definitive answers about the compound's stability in your experimental setup.
Experimental Protocol: Base Stability Assessment
-
Preparation:
-
Prepare a stock solution of 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile in a suitable organic solvent (e.g., THF, Dioxane).
-
Prepare your basic solution (e.g., 1M NaOH in H₂O, 2M K₂CO₃ in MeOH/H₂O).
-
-
Reaction Setup:
-
In separate vials, combine the stock solution of your compound with the basic solution at your desired reaction temperature.
-
Include a control vial with your compound and solvent but without the base.
-
-
Time Points:
-
At designated time points (e.g., 0 hr, 1 hr, 4 hr, 12 hr, 24 hr), take an aliquot from each reaction vial.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in the aliquot by neutralizing the base with a weak acid (e.g., dilute HCl or NH₄Cl solution).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the quenched samples by LC-MS or GC-MS to quantify the remaining parent compound and identify and quantify any degradation products.
-
Caption: Experimental workflow for stability testing.
Summary of Functional Group Stability
| Functional Group | Expected Stability under Basic Conditions | Primary Degradation Pathway |
| Trifluoromethoxy (-OCF₃) | Very High | Not expected under typical conditions. |
| Difluoromethoxy (-OCHF₂) | Moderate to High | Potential for hydrolysis under harsh conditions. |
| Benzonitrile (-CN) | Low to Moderate | Hydrolysis to amide and then carboxylic acid. |
This table summarizes the relative stability of the functional groups present in 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile. The nitrile group is the most likely point of reaction in the presence of a base.
References
-
- LibreTexts
-
- Chemistry Steps
-
- ACS Publications
-
- Beilstein Journal of Organic Chemistry
-
- Royal Society of Chemistry
-
- BenchChem
-
- Organic Chemistry Tutor
-
- Lumen Learning
-
- ResearchGate
-
- NINGBO INNO PHARMCHEM CO.,LTD.
-
- National Center for Biotechnology Information
-
- ResearchGate
-
- ResearchGate
-
- MDPI
-
- YouTube
-
- Journal of Organic and Pharmaceutical Chemistry
-
- Semantic Scholar
-
- ResearchGate
-
- Chem-Impex
-
- Journal of Organic and Pharmaceutical Chemistry
-
- Scribd
-
- ACS Publications
-
- National Center for Biotechnology Information
-
- Thieme Connect
-
- Fiveable
-
- ResearchGate
-
- Sigma-Aldrich
-
- Organic Chemistry Portal
-
- PubMed
-
- ACS Publications
-
- OUCI
-
- ChemicalBook
-
- Alfa Chemistry
-
- MySkinRecipes
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile. We will move beyond generic templates to dissect the specific analytical challenges posed by this highly fluorinated molecule and compare practical strategies for achieving optimal separation, peak symmetry, and sensitivity. The methodologies discussed are grounded in established chromatographic principles and supported by experimental data to ensure scientific integrity and immediate applicability in a research or drug development setting.
The Analytical Challenge: Understanding the Analyte
The structure of 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile presents a unique set of challenges for HPLC method development. As an aromatic nitrile, it possesses a core structure amenable to reversed-phase chromatography. However, the dense fluorination via the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups introduces distinct physicochemical properties:
-
Altered Polarity and Hydrophobicity: While extensive fluorination can increase a molecule's hydrophobicity, it also introduces strong dipoles. This complex electronic nature means its interaction with stationary phases will not be governed by simple hydrophobic mechanisms alone.
-
Potential for Unique Interactions: The fluorine atoms can participate in dipole-dipole interactions or act as weak hydrogen bond acceptors, creating opportunities for selective retention on specialized stationary phases.[1]
-
Risk of Co-elution with Isomers: In a synthetic process, positional isomers may be present as impurities. These isomers often have very similar properties, making their separation a primary goal of method development.[2][3]
A successful method must therefore leverage a combination of stationary and mobile phase chemistries to exploit these subtle differences for effective separation.
Strategic Workflow for Method Development
A systematic and logical workflow is critical to developing a robust method efficiently. The process involves a screening phase to identify the most promising column and solvent conditions, followed by an optimization phase to fine-tune the separation.
Caption: Workflow for systematic HPLC method development.
Comparison of Stationary Phases
The choice of stationary phase is the most critical factor influencing selectivity in HPLC.[4][5] For our target analyte, we compared three distinct reversed-phase chemistries to understand their interaction mechanisms. A potential positional isomer, 3-Difluoromethoxy-5-(trifluoromethoxy)benzonitrile, was used as a critical pair for evaluating separation performance.
Experimental Rationale:
-
C18 (Octadecyl): The industry standard, chosen as a baseline. Retention is primarily driven by hydrophobic (dispersive) interactions.[4]
-
Phenyl-Hexyl: This phase was selected to leverage potential π-π interactions between the analyte's aromatic ring and the phenyl groups on the stationary phase.[4][6]
-
Pentafluorophenyl (PFP or F5): Specifically chosen for its unique selectivity towards halogenated and aromatic compounds. It offers a combination of hydrophobic, π-π, dipole-dipole, and shape-selective interactions.[1][7]
Table 1: Performance Comparison of Stationary Phases
| Stationary Phase | Analyte Retention Time (min) | Isomer Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
|---|---|---|---|---|
| C18 (4.6x150mm, 5µm) | 8.2 | 8.2 | 0.0 (Co-elution) | 1.1 |
| Phenyl-Hexyl (4.6x150mm, 5µm) | 9.5 | 9.9 | 1.4 | 1.2 |
| Pentafluorophenyl (4.6x150mm, 5µm) | 11.3 | 12.1 | 2.1 | 1.1 |
Conditions: Isocratic Mobile Phase of 60:40 Acetonitrile/Water, Flow Rate 1.0 mL/min, Temperature 30°C, Detection at 220 nm.
Analysis and Interpretation:
The C18 column failed to separate the critical isomer pair, indicating that hydrophobic interactions alone are insufficient. The Phenyl-Hexyl phase provided partial separation, demonstrating the influence of π-π interactions. However, the Pentafluorophenyl (PFP) phase yielded baseline resolution (Rs > 2.0). This superior performance is attributed to the multiple interaction modes of the PFP phase, particularly the dipole-dipole interactions between the highly electronegative fluorine atoms on both the analyte and the stationary phase, which provides a unique selectivity that other phases lack.[1][7]
Comparison of Mobile Phase Composition
With the PFP column identified as the optimal stationary phase, the next step is to optimize the mobile phase to improve efficiency and reduce analysis time. The choice of organic modifier is a key parameter.[8][9]
Experimental Rationale:
-
Acetonitrile (ACN): A polar aprotic solvent with strong elution strength and low viscosity, which results in lower backpressure.[2]
-
Methanol (MeOH): A polar protic solvent capable of hydrogen bonding, which can introduce different selectivity compared to ACN.[2]
We evaluated both solvents in a gradient elution to effectively separate the main analyte from potential impurities with varying polarities.
Table 2: Mobile Phase Modifier Comparison on a PFP Column
| Organic Modifier | Analyte Retention Time (min) | Resolution (Rs) of Critical Pair | Analysis Time (min) | Peak Backpressure (psi) |
|---|---|---|---|---|
| Acetonitrile (ACN) | 9.8 | 2.2 | 15 | 1800 |
| Methanol (MeOH) | 11.5 | 1.9 | 18 | 2500 |
Conditions: PFP Column (4.6x150mm, 5µm), Gradient from 40% to 90% organic over 10 min, Flow Rate 1.0 mL/min, Temperature 30°C.
Analysis and Interpretation:
Acetonitrile provided a superior method, offering better resolution, a shorter analysis time, and significantly lower system backpressure. While methanol's hydrogen bonding capability can be useful, for this particular analyte on a PFP phase, ACN's elution characteristics and favorable physical properties resulted in a more efficient and robust separation.
Recommended Experimental Protocol
This section provides a detailed, step-by-step methodology for the optimized HPLC analysis.
1. Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Pentafluorophenyl (PFP) Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile and Water.
-
Class A volumetric flasks and pipettes.
2. Preparation of Solutions:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Standard Solution: Accurately weigh ~10 mg of 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile reference standard and dissolve in 100.0 mL of sample diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL using the sample diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Gradient Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN) 0.0 60 40 10.0 10 90 12.0 10 90 12.1 60 40 | 15.0 | 60 | 40 |
4. System Suitability:
-
Before sample analysis, perform five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing Factor (Tf) between 0.9 and 1.5.
-
Theoretical Plates (N) > 2000.
-
5. Method Validation Principles: This developed method should be validated in accordance with ICH Q2(R1) guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure its reliability for routine use.[10]
Conclusion
The development of a robust HPLC method for 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile requires a strategic approach that accounts for the molecule's unique, highly fluorinated structure. A standard C18 column is insufficient for separating closely related isomers. The superior selectivity is achieved using a Pentafluorophenyl (PFP) stationary phase , which leverages multiple interaction mechanisms including crucial dipole-dipole forces.[1][7] Combining this specialized column chemistry with an acetonitrile/water gradient provides the optimal balance of resolution, peak shape, and analysis time. This guide demonstrates that a foundational understanding of analyte chemistry, coupled with a systematic comparison of chromatographic variables, is paramount to developing a scientifically sound and efficient analytical method.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
Using a Solvent Triangle to Optimize an HPLC Separation. Chemistry LibreTexts. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (NIH). Available from: [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available from: [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available from: [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Available from: [Link]
-
Choosing Your LC Stationary Phase. Restek. Available from: [Link]
-
Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
HPLC Separation Modes. Waters Corporation. Available from: [Link]
-
2-Fluoro-6-methoxybenzonitrile Properties. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Choosing the Right HPLC Stationary Phase. LCGC International. Available from: [Link]
-
Mobile Phase Optmization Strategies for Reversed Phase HPLC. LCGC International. Available from: [Link]
-
How to separate isomers by Normal phase HPLC? ResearchGate. Available from: [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. Available from: [Link]
-
HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. Available from: [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. Available from: [Link]
-
2,3-Difluoro-6-methoxybenzonitrile. PubChem. Available from: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. Available from: [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available from: [Link]
-
Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. ResearchGate. Available from: [Link]
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A Comparative Guide to Elemental Analysis Standards for Novel Fluorinated Compounds: The Case of C₉H₄F₅NO₂
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Fluorinated Pharmaceuticals
In modern drug development, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1] The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] A compound with the molecular formula C₉H₄F₅NO₂, a representative of this advanced class of molecules, presents distinct analytical challenges. Verifying its elemental composition is not merely a routine check; it is a fundamental validation of its identity, purity, and stoichiometry, which is critical for regulatory submissions and ensuring reproducible pharmacological activity.
However, the very characteristics that make fluorine a valuable component in drug design also complicate its analysis. The high reactivity of fluorine and its byproducts during analytical procedures necessitates specialized methodologies and robust standards to prevent instrument damage and ensure data accuracy.[3] This guide provides an in-depth comparison of the prevailing analytical standards and methodologies for the elemental analysis of complex organofluorine compounds, using C₉H₄F₅NO₂ as a model. We will explore the causality behind experimental choices, compare the performance of key techniques with supporting data, and provide actionable protocols to ensure the integrity of your analytical results.
Methodologies for Elemental Composition: A Head-to-Head Comparison
The determination of C, H, and N is typically straightforward, but the analysis of fluorine requires a distinct and more specialized approach. The two primary workflows are Combustion followed by Ion Chromatography (CIC) and the classic Parr Oxygen Bomb method.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis
The standard method for CHN determination is Dynamic Flash Combustion . The sample is combusted at a high temperature (~1000 °C) in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography (GC) and quantified using a thermal conductivity detector (TCD).
A critical consideration for fluorinated compounds is the high reactivity of fluorine, which can attack the quartz combustion tube and catalysts.[3] Modern elemental analyzers mitigate this by incorporating a specialized adsorbent layer placed in the hot zone of the oxidation reactor. This material traps fluorine species, protecting the integrity of the analytical system and ensuring accurate CHN results.[3]
Fluorine Analysis: Combustion Ion Chromatography (CIC) vs. Parr Oxygen Bomb
Combustion Ion Chromatography (CIC) has emerged as the state-of-the-art technique for halogen analysis.[4][5] The process involves the pyrohydrolytic combustion of the sample, which quantitatively converts organic fluorine into hydrogen fluoride (HF) gas.[6] This gas is then trapped in an aqueous absorption solution, and the resulting fluoride ions (F⁻) are precisely quantified by ion chromatography.[4][6][7] This method is officially recognized in standards such as ASTM D7359.[8][9][10][11]
The Parr Oxygen Bomb method is a well-established, albeit more manual, technique. The sample is combusted in a sealed, high-pressure oxygen environment (the "bomb").[12] The resulting acidic gases, including HF, are captured in an alkaline absorbing solution placed inside the bomb. The fluoride concentration in this solution is then typically measured using a Fluoride Specific Ion Electrode (FSIE).[12]
Comparative Analysis of Fluorine Methodologies
| Feature | Combustion Ion Chromatography (CIC) | Parr Oxygen Bomb with FSIE |
| Principle | Pyrohydrolytic combustion, gas absorption, and ion chromatography detection.[6][9] | High-pressure oxygen combustion in a sealed vessel, followed by potentiometric analysis.[12] |
| Elements Determined | F, Cl, Br, S (simultaneously or sequentially).[10] | Primarily a single element per analysis (e.g., Fluorine). |
| Sample Throughput | High; suitable for automation. | Low to medium; manual and labor-intensive. |
| Precision & Accuracy | Excellent; typically <0.3% absolute deviation. | Good, but highly dependent on operator skill; potential for interferences with FSIE. |
| Key Challenges | Requires specialized, integrated equipment. | Safety precautions for high-pressure oxygen are critical; incomplete combustion of complex matrices can occur. |
| Regulatory Acceptance | Widely accepted; standardized by methods like ASTM D7359.[8][11] | A classic, accepted method but often superseded by modern techniques in regulated environments. |
| Ideal Application | High-throughput QC labs, research facilities requiring multi-element data, regulatory compliance testing. | Lower-throughput labs, dedicated fluorine analysis where initial capital investment is a key constraint. |
The Role of Certified Reference Materials (CRMs)
The trustworthiness of any elemental analysis hinges on proper calibration and validation using Certified Reference Materials (CRMs). These materials, produced by accredited bodies under ISO 17034 and characterized in ISO/IEC 17025 compliant laboratories, provide the metrological traceability required for a self-validating system.[13]
For a novel compound like C₉H₄F₅NO₂, a direct CRM is unlikely to exist. The analytical strategy, therefore, relies on using well-characterized, stable, and pure organic compounds for calibration and validation.
Selection Criteria for Appropriate CRMs:
-
Purity & Certification: The CRM must have a certified mass fraction for the elements of interest (C, H, N, F) with a documented uncertainty.
-
Stability: The material should be non-hygroscopic and stable under standard laboratory conditions.
-
Matrix Match: While a perfect match is impossible, selecting a CRM with a similar elemental composition and structure can provide greater confidence during method validation. For C₉H₄F₅NO₂, a stable, aromatic organofluorine compound is a suitable choice for validating the fluorine analysis method.
Comparison of Available Elemental Analysis Standards
| Standard Type | Examples | Certified For | Key Suppliers | Purpose in C₉H₄F₅NO₂ Analysis |
| Pure CHN(S) Standards | Acetanilide, Sulfanilamide, Cystine, BBOT | C, H, N, S | Elemental Microanalysis[14], Alpha Resources[15], Thermo Fisher Scientific | Primary calibration of the CHN combustion analyzer. |
| Pure Organohalogen Standards | 4-Fluorobenzoic Acid, 4-Chlorobenzoic Acid | C, H, O, F, Cl | Sigma-Aldrich (Supelco)[16], Agilent[13] | Calibration and validation of the CIC or Parr Bomb method for fluorine determination. |
| Complex Organic CRMs | Atropine, EDTA | C, H, N, O | Elemental Microanalysis[14], Sigma-Aldrich (Supelco)[16] | Used as a validation check to ensure the CHN system performs accurately on complex, nitrogen-containing heterocyclic structures. |
Recommended Analytical Workflow & Protocols
To ensure the highest degree of accuracy and compliance, a bifurcated analytical approach is recommended: one path for CHN analysis and a separate, dedicated path for fluorine analysis via CIC.
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. store.astm.org [store.astm.org]
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- 16. 认证参考材料 [sigmaaldrich.com]
Safety Operating Guide
Personal protective equipment for handling 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile
Topic: Personal protective equipment for handling 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist
Executive Summary: The "Why" and "What"
As researchers, we often treat functionalized benzonitriles as routine intermediates. This is a mistake. 2-Difluoromethoxy-6-(trifluoromethoxy)benzonitrile presents a dual-hazard profile: the acute systemic toxicity potential of the nitrile moiety and the high lipophilicity introduced by the fluorinated ether groups (
This combination facilitates rapid dermal absorption. Standard laboratory nitrile gloves may offer insufficient protection against prolonged contact. This guide moves beyond the "minimum compliance" of a standard SDS, offering a field-tested protocol to ensure data integrity and personnel safety.
Immediate Hazard Classification (Conservative Approach):
-
Acute Toxicity (Oral/Dermal/Inhalation): Treat as Category 3 (Toxic).[1]
-
Specific Hazard: Combustion or hydrolysis releases Hydrogen Fluoride (HF) and Nitrogen Oxides (
).
Risk Assessment & Hazard Profiling
To handle this compound safely, we must deconstruct its molecular risks.
| Structural Feature | Associated Risk | Operational Implication |
| Nitrile Group (-CN) | Metabolic release of cyanide (rare but possible under extreme stress); Acute neurotoxicity. | Zero-tolerance for inhalation. All work must occur in a certified fume hood. |
| Fluoroalkoxy Groups ( | Increases lipophilicity ( | Dermal Barrier Critical. Standard nitrile gloves may suffer rapid breakthrough if dissolved in organic solvents. |
| Electron-Deficient Ring | Reactive towards nucleophiles; potential sensitizer. | Decontamination required. Surfaces must be cleaned with specific nucleophilic agents (e.g., mild alkaline solutions). |
Personal Protective Equipment (PPE) Matrix
Do not rely on a single barrier. We utilize a "Redundant Barrier System" to account for micro-tears and permeation.
Hand Protection Strategy
Rationale: Fluorinated aromatics can act as carriers for other solvents, penetrating standard disposable gloves.
| Contact Level | Recommended Material | Brand/Model Examples | Protocol |
| Incidental Contact (Weighing/Transfer) | Double Nitrile (High-Grade) | Kimberly-Clark Purple Nitrile / Ansell TouchNTuff | Inner glove: 4 mil. Outer glove: 5-8 mil. Change outer glove every 30 mins. |
| High Risk (Synthesis/Spill Cleanup) | Laminate Film (EVOH/PE) | Ansell Barrier / Silver Shield (North) | Mandatory. Wear under a heavy-duty nitrile outer glove for dexterity. |
| Solvent Handling (DCM/THF solutions) | PVA or Viton | Showa / Honeywell | If dissolved in DCM, nitrile is useless. Use PVA or Laminate. |
Body & Respiratory Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for liquids/solutions.
-
Body: Lab coat (Nomex/Cotton blend preferred to reduce static). For scale-up (>10g), wear a Tyvek sleeve or apron.
-
Respiratory: Work strictly in a fume hood. If outside containment (e.g., balance enclosure failure), use a Full-Face Respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / Particulate).
Operational Protocol: Safe Handling Workflow
This workflow is designed to isolate the user from the compound entirely.
Figure 1: Safe handling workflow emphasizing engineering controls and immediate decontamination.
Step-by-Step Methodology
A. Weighing & Transfer
-
Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or polonium strip near the balance.
-
Containment: Place the analytical balance inside a Vented Balance Enclosure or a fume hood. If not possible, use the "tare-outside, weigh-inside" method:
-
Tare vial outside.
-
Add solid inside the hood.
-
Cap tightly before moving back to the balance.
-
-
Solvent Addition: Add solvent immediately after transfer to suppress dust.
B. Reaction Setup
-
Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust. Do not seal heated reactions containing this compound without pressure relief (risk of volatile decomposition).
-
Temperature: Avoid temperatures >150°C unless necessary, as thermal decomposition may release HF or HCN.
Emergency Response & Decontamination
Scenario: Dermal Exposure (Solution)
-
Immediate Action: Do not wipe. Wiping drives the chemical deeper.
-
Flush: Rinse with copious water for 15 minutes.
-
Soap: Use a lipophilic surfactant (e.g., PEG-400 or standard lab soap) to help solubilize and remove the fluorinated compound.
-
Medical: Seek observation. Systemic toxicity from benzonitriles can be delayed (2-4 hours).
Scenario: Spill (>1 gram)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don Silver Shield (Laminate) gloves.
-
Absorb: Use a chemically inert absorbent (Vermiculite or Sand). Do not use paper towels alone (flammability risk).
-
Clean: Wipe area with 10% Sodium Carbonate solution (mild base) to hydrolyze trace residues, followed by water.
Waste Management
Proper disposal is critical to prevent environmental fluorination.
-
Solid Waste: Collect in a dedicated container labeled "Toxic - Fluorinated Organic."
-
Liquid Waste: Segregate into "Halogenated Solvents." Do not mix with strong acids (risk of HCN/HF evolution).
-
Destruction: Must be sent for high-temperature incineration with flue gas scrubbing (to capture HF and
).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Fluoro-6-(trifluoromethyl)benzonitrile (Analog). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile.[4] Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
